2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide
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Overview
Description
2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a unique combination of pyridine, benzimidazole, and thiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with pyridine-3-carboxylic acid under acidic conditions.
Thiazole ring formation: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling reactions: The final step involves coupling the benzimidazole and thiazole intermediates through an acetamide linkage, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of reduced derivatives like amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)-1H-benzo[d]imidazole: Similar structure but lacks the thiazole moiety.
N-(thiazol-2-yl)acetamide: Contains the thiazole and acetamide groups but lacks the benzimidazole and pyridine rings.
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Similar structure but lacks the thiazole moiety.
Uniqueness
2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiazol-2-yl)acetamide is unique due to its combination of three distinct heterocyclic rings (pyridine, benzimidazole, and thiazole), which confer specific chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-pyridin-3-ylbenzimidazol-1-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-15(21-17-19-8-9-24-17)11-22-14-6-2-1-5-13(14)20-16(22)12-4-3-7-18-10-12/h1-10H,11H2,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRLJRUOUDOWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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